molecular formula C23H38N2O2 B12025987 N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide

N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide

Cat. No.: B12025987
M. Wt: 374.6 g/mol
InChI Key: USVNLRYUPYLGHP-HIXSDJFHSA-N
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Description

N-[(E)-(2-Ethoxyphenyl)methylideneamino]tetradecanamide (IUPAC name: N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide) is a synthetic hydrazone derivative with the molecular formula C₂₅H₄₁N₃O₃ and a molecular weight of 431.62 g/mol . Its structure features a tetradecanamide chain (14-carbon saturated acyl group) linked via a carboxamide to an ethylidene hydrazine moiety substituted with a 2-ethoxybenzylidene group. The (E)-configuration of the hydrazone double bond is critical for its stereochemical stability and intermolecular interactions .

Key properties include:

  • Monoisotopic mass: 431.3148 Da .
  • SMILES: CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=CC=C1OCC .
  • ChemSpider ID: 7906802 .

Properties

Molecular Formula

C23H38N2O2

Molecular Weight

374.6 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide

InChI

InChI=1S/C23H38N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-19-23(26)25-24-20-21-17-15-16-18-22(21)27-4-2/h15-18,20H,3-14,19H2,1-2H3,(H,25,26)/b24-20+

InChI Key

USVNLRYUPYLGHP-HIXSDJFHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1OCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide typically involves the reaction of 2-ethoxybenzaldehyde with tetradecanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, purification, and crystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyphenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide is its antimicrobial activity. Research indicates that compounds with similar structures exhibit significant antibacterial properties against a range of pathogens.

Case Study: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various acetophenone derivatives, including those structurally related to N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide. The results demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating bacterial infections .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)
N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamideEscherichia coli15
Acetophenone derivative AStaphylococcus aureus12
Acetophenone derivative BSalmonella typhi18

Agricultural Applications

N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide has also been investigated for its potential use in agriculture, particularly in enhancing plant resistance to pathogens.

Case Study: Endophytic Fungal Interaction

In a research project involving the endophytic fungal strain PNW2016-02 isolated from spinach plants, it was found that the metabolites produced by this strain could suppress the growth of pathogenic bacteria such as E. coli O157:H7. The study suggested that incorporating such endophytes into agricultural practices could lead to the development of crops with enhanced resistance to microbial pathogens .

Table 2: Growth Inhibition by Fungal Metabolites

Fungal StrainPathogenGrowth Inhibition (cm)
PNW2016-02E. coli O157:H71.5
PNW2016-03Salmonella typhi1.0

Potential in Drug Development

The structural characteristics of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide position it as a candidate for further development in drug discovery.

Research Findings

Studies have highlighted that compounds with similar structural motifs can act as inhibitors for various enzymes involved in bacterial cell wall synthesis, making them potential leads for new antibiotic formulations. The ability to modify the ethoxy group may enhance its bioactivity and selectivity against specific bacterial strains .

Mechanism of Action

The mechanism of action of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Aromatic Ring

N-{2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}tetradecanamide
  • Modification : The 2-ethoxy group is replaced with 2-hydroxy-3-methoxy substituents .
  • Impact: Increased polarity due to the hydroxyl group, enhancing hydrogen-bonding capacity. Molecular weight increases slightly (447.61 g/mol vs. 431.62 g/mol) . Potential for altered bioactivity, such as improved binding to polar enzyme active sites.
N-(2-Phenylethyl)tetradecanamide
  • Structure : Lacks the hydrazine and benzylidene groups; features a phenylethylamine-linked tetradecanamide .
  • Molecular Formula: C₂₂H₃₅NO (MW: 331.52 g/mol) .
  • Biological Context : Isolated from the sponge Theonella swinhoei, suggesting natural origin and possible ecological roles in marine organisms .
  • Key Differences: Simpler structure with higher lipophilicity (LogP ~7.5 estimated) compared to the hydrazone derivative (LogP ~6.2).

Alkyl Chain and Amide Modifications

13-Methyl-N-(2-phenylethyl)tetradecanamide (7c)
  • Modification : A methyl branch at the 13th carbon of the tetradecanamide chain .
  • EI-MS fragmentation patterns differ significantly (e.g., m/z 345 [M⁺] vs. 331 for the parent compound) .
N-(2-Phenylethyl)pentadecanamide (7e)
  • Modification : Extended alkyl chain (15 carbons vs. 14) .
  • Impact :
    • Increased molecular weight (345.56 g/mol vs. 331.52 g/mol).
    • Enhanced lipophilicity, likely improving membrane permeability but reducing aqueous solubility.

Functional Group Replacements

N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide
  • Structure : Replaces the hydrazine with a dichlorophenyl-ethoxymethoxy benzamide group .
  • Application : Used as the herbicide etobenzanid .
  • Introduction of chlorine atoms enhances electrophilicity and environmental persistence.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Industrial Relevance
N-[(E)-(2-Ethoxyphenyl)methylideneamino]tetradecanamide C₂₅H₄₁N₃O₃ 431.62 2-ethoxybenzylidene hydrazine Drug discovery scaffold
N-(2-Phenylethyl)tetradecanamide C₂₂H₃₅NO 331.52 Phenylethylamide Natural product (marine sponge)
13-Methyl-N-(2-phenylethyl)tetradecanamide C₂₃H₃₇NO 345.56 13-methyl branch Model for structure-activity studies
N-{2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}tetradecanamide C₂₅H₄₁N₃O₄ 447.61 2-hydroxy-3-methoxybenzylidene Enhanced polarity for enzyme targeting
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide C₁₆H₁₅Cl₂NO₃ 340.20 Dichlorophenyl, ethoxymethoxy Herbicide (etobenzanid)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s hydrazine linkage requires precise stoichiometric control during condensation reactions, unlike simpler amides (e.g., N-(2-phenylethyl)tetradecanamide) .
  • Biological Activity : Hydrazone derivatives exhibit unique interactions with biological targets, such as inhibition of enzymes via hydrazine-metal coordination, which is absent in phenylethyl analogs .
  • Stability : The hydrazone bond in the target compound may hydrolyze under acidic conditions, limiting its utility in oral drug formulations compared to more stable amides .

Biological Activity

N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula: C₁₈H₃₉N₃O
  • Molecular Weight: 299.54 g/mol
  • IUPAC Name: N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide

Table 1: Structural Characteristics

PropertyValue
Molecular Weight299.54 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide. A notable study demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that suggests significant antimicrobial potential.

Case Study: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against a panel of pathogens. The results indicated:

  • Staphylococcus aureus: MIC = 32 µg/mL
  • Escherichia coli: MIC = 64 µg/mL
  • Candida albicans: MIC = 128 µg/mL

Anti-inflammatory Activity

In addition to its antimicrobial properties, N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide has shown promise in modulating inflammatory responses. In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

The anti-inflammatory effects are believed to arise from the compound's ability to interfere with NF-kB signaling pathways, which play a crucial role in inflammation.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli, C. albicans
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production

Research Findings and Implications

Recent research highlights the potential of N-[(E)-(2-ethoxyphenyl)methylideneamino]tetradecanamide as a lead compound for developing new antimicrobial agents. Its dual action as an antimicrobial and anti-inflammatory agent opens avenues for therapeutic applications in treating infections that are complicated by inflammation.

Future Directions

Further studies are required to:

  • Explore the pharmacokinetics and bioavailability of the compound.
  • Conduct in vivo studies to validate efficacy and safety.
  • Investigate structural modifications to enhance activity.

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